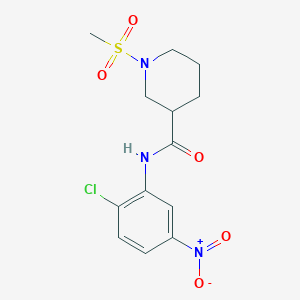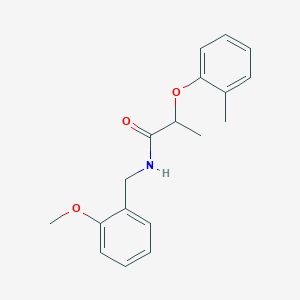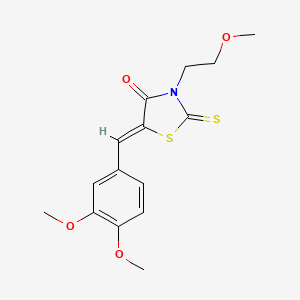![molecular formula C22H26N2O3 B4649645 3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4649645.png)
3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
説明
3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is a synthetic compound that belongs to the class of quinazoline derivatives. It is also known as PD 153035, and it is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied in scientific research for its potential applications in cancer therapy.
作用機序
The mechanism of action of 3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone involves the inhibition of EGFR tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. The binding of epidermal growth factor (EGF) to EGFR activates the tyrosine kinase domain of the receptor, leading to the phosphorylation of downstream signaling molecules and the activation of various signaling pathways. The inhibition of EGFR tyrosine kinase by this compound can lead to the inhibition of downstream signaling pathways, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the phosphorylation of EGFR and downstream signaling molecules, such as AKT and ERK1/2. It can also induce cell cycle arrest and apoptosis in cancer cells. In addition, it can inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has several advantages for lab experiments. It is a selective inhibitor of EGFR tyrosine kinase, which allows for the specific inhibition of downstream signaling pathways. It has been extensively studied in scientific research, and its mechanism of action is well understood. However, it also has some limitations. It can have off-target effects on other kinases, which can lead to unwanted side effects. In addition, its efficacy can vary depending on the type of cancer and the genetic mutations present in the cancer cells.
将来の方向性
There are several future directions for the study of 3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone. One direction is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another direction is the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy. This can lead to synergistic effects and improved efficacy. Furthermore, the study of the resistance mechanisms to EGFR tyrosine kinase inhibitors can lead to the development of new therapeutic strategies for cancer treatment. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound can lead to the optimization of dosing regimens and the improvement of patient outcomes.
Conclusion:
This compound is a synthetic compound that has been extensively studied in scientific research for its potential applications in cancer therapy. Its selective inhibition of EGFR tyrosine kinase can lead to the inhibition of cancer cell growth and proliferation. The compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of this compound, including the development of more potent and selective inhibitors, the combination with other cancer therapies, the study of resistance mechanisms, and the optimization of dosing regimens.
科学的研究の応用
3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been extensively studied in scientific research for its potential applications in cancer therapy. It is a selective inhibitor of EGFR tyrosine kinase, which is overexpressed in many types of cancer. The inhibition of EGFR tyrosine kinase can lead to the inhibition of cancer cell growth and proliferation. This compound has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
3-[2-[2-(4-tert-butylphenoxy)ethoxy]ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-22(2,3)17-8-10-18(11-9-17)27-15-14-26-13-12-24-16-23-20-7-5-4-6-19(20)21(24)25/h4-11,16H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFTVHQPAFSANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-allyl-5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B4649562.png)
![N-[1-[(butylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4649577.png)
![N-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4649592.png)

![1-[4-(acetylamino)phenyl]-N-(3-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4649601.png)

![2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4649612.png)
![4-chloro-1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4649617.png)

![N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}-2-furamide](/img/structure/B4649630.png)
![3-(1,3-benzodioxol-5-yl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B4649638.png)
![ethyl 2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4649653.png)
![2-(2,2-dimethylpropanoyl)-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4649656.png)
![N-{3-[(4-isobutoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4649663.png)